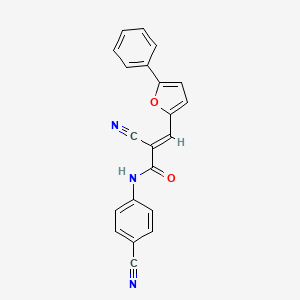![molecular formula C21H22ClN3O2 B5509938 (1S*,5R*)-3-(4-chloro-3-methylbenzoyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509938.png)
(1S*,5R*)-3-(4-chloro-3-methylbenzoyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex bicyclic molecules like the one often involves multiple steps and precise control over reaction conditions. For example, the discovery of a novel alpha 7 nicotinic acetylcholine receptor agonist, which shares some structural similarities, highlights the intricate synthesis process these molecules undergo (O’Donnell et al., 2010). Such syntheses typically involve various reaction mechanisms and careful selection of reagents.
Molecular Structure Analysis
Compounds similar to "(1S*,5R*)-3-(4-chloro-3-methylbenzoyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one" exhibit complex molecular structures. For instance, the crystal structure of a related compound, 9-(3-indolycarbonyloxy)-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane hydrochloride, was determined by X-ray diffraction, revealing a chair-chair conformation with equatorial N-substituents (Fernández et al., 1995). Such analyses are critical for understanding the chemical and pharmacological properties of these molecules.
Chemical Reactions and Properties
The compound likely participates in various chemical reactions, akin to other diazabicyclo compounds. For example, the reactions of 1,2-dihydropyridines with organic azides to form diazabicycloheptenes demonstrate the reactivity of such structures (Ondrus et al., 1979). These reactions are often regiospecific and can lead to a variety of structurally diverse products.
Physical Properties Analysis
The physical properties of bicyclic compounds are influenced by their molecular structure. For instance, the synthesis and characterization of a similar compound, (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, involved NMR and HRMS spectroscopy, revealing details about its physical structure (Wu et al., 2015).
科学的研究の応用
Diastereoselective Synthesis and Ring Expansion
Research on related bicyclic compounds involves diastereoselective synthesis, highlighting the chemical versatility and potential for creating novel organic molecules. For example, studies on cis-4-(1-Chloro-1-methylethyl)-1-(omega-hydroxyalkyl)azetidin-2-ones transforming into novel trans-1-aza-4-oxabicyclo[3.3.0]octan-8-ones and trans-1-aza-5-oxabicyclo[4.3.0]nonan-9-ones upon treatment with AgBF4 and pyridine in toluene, via intramolecular nucleophilic trapping of N-acyliminium intermediates, demonstrate the synthetic potential of these frameworks for developing new chemical entities (Dekeukeleire, D’hooghe, & De Kimpe, 2009).
Neurological and Cognitive Disorder Treatments
Compounds with a diazabicyclo[3.2.2]nonane framework have been investigated for their potential as therapeutic agents in treating cognitive deficits associated with conditions such as schizophrenia and Alzheimer's disease. These compounds are explored for their role as alpha 7 nicotinic acetylcholine receptor agonists, indicating their significance in neuropharmacological research and potential therapeutic applications (O’Donnell et al., 2010).
Cytotoxic Activity and Cancer Research
Research into bicyclic sigma receptor ligands reveals compounds within this structural domain possessing cytotoxic activity against tumor cell lines, highlighting the importance of these chemical structures in the development of new anticancer agents. Such studies demonstrate the potential of these compounds in identifying specific targets for cancer treatment (Geiger et al., 2007).
Antimicrobial and Antiviral Activities
Compounds structurally related to the specified chemical have been synthesized and evaluated for their antimicrobial and antiviral activities, underscoring the potential utility of such molecules in the development of new treatments for infectious diseases. This includes work on derivatives with significant activities against pathogenic strains, offering insights into the broad applicability of these chemical frameworks in medicinal chemistry (Attaby et al., 2006).
特性
IUPAC Name |
(1S,5R)-3-(4-chloro-3-methylbenzoyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c1-14-10-15(6-8-19(14)22)20(26)24-11-16-5-7-18(13-24)25(21(16)27)12-17-4-2-3-9-23-17/h2-4,6,8-10,16,18H,5,7,11-13H2,1H3/t16-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZUNBLUSMQKCB-FUHWJXTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CC3CCC(C2)N(C3=O)CC4=CC=CC=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CC=CC=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{3-[(3,3-diethyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5509858.png)

![methyl [2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5509872.png)
![N-[4-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)phenyl]acetamide](/img/structure/B5509877.png)


![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5509907.png)

![6-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5509923.png)




![3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5509960.png)